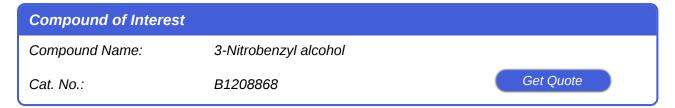


# Spectroscopic Profile of 3-Nitrobenzyl Alcohol: A Technical Guide

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This guide provides a comprehensive overview of the spectroscopic data for **3-nitrobenzyl alcohol** (C<sub>7</sub>H<sub>7</sub>NO<sub>3</sub>), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics.

### **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **3-nitrobenzyl alcohol**, providing a quick reference for compound identification and characterization.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **3-Nitrobenzyl Alcohol** 



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~8.21	d	1H	Ar-H
~8.07	S	1H	Ar-H
~7.63	d	1H	Ar-H
~7.50	t	1H	Ar-H
4.81	S	2H	-CH <sub>2</sub> -
2.41	s (broad)	1H	-ОН
Solvent: CDCl₃			

Table 2: 13C NMR Spectroscopic Data for 3-Nitrobenzyl Alcohol

Chemical Shift ( $\delta$ ) ppm	Assignment
148.2	C-NO <sub>2</sub>
143.2	C-CH₂OH
129.5	Ar-CH
122.3	Ar-CH
121.3	Ar-CH
63.4	-CH <sub>2</sub> -
	<del></del>

Solvent: CDCl<sub>3</sub>. Note: One aromatic C-H signal is not explicitly listed in the referenced source.

[1]

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 3-Nitrobenzyl Alcohol



Intensity	Vibration	Functional Group
Strong, Broad	O-H Stretch	Alcohol (-OH)
Medium	C-H Stretch	Aromatic (Ar-H)
Medium	C-H Stretch	Aliphatic (-CH <sub>2</sub> -)
Medium	C=C Stretch	Aromatic Ring
Strong	N-O Asymmetric Stretch	Nitro (-NO2)
Medium	C=C Stretch	Aromatic Ring
Strong	N-O Symmetric Stretch	Nitro (-NO2)
Strong	C-O Stretch	Alcohol (-CH2OH)
	Strong, Broad  Medium  Medium  Medium  Strong  Medium  Strong	Strong, Broad O-H Stretch  Medium C-H Stretch  Medium C-H Stretch  Medium C=C Stretch  N-O Asymmetric Stretch  Medium C=C Stretch  N-O Symmetric Stretch  Strong Stretch

### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

Table 4: UV-Vis Absorption Data for 3-Nitrobenzyl Alcohol

λmax (nm)	Solvent
~268	Neutral water with 1% CH₃CN
Molar absorptivity data is not readily available. [4]	

## **Experimental Protocols**



The following sections detail the methodologies for acquiring the spectroscopic data presented above.

### NMR Spectroscopy Protocol (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation:
  - Weigh approximately 10-20 mg of 3-nitrobenzyl alcohol for <sup>1</sup>H NMR or 50-100 mg for <sup>13</sup>C NMR.
  - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
  - Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
  - Cap the NMR tube securely.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
  - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
  - Tune and match the probe for the appropriate nucleus (1H or 13C).
- Data Acquisition:
  - For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
  - For <sup>13</sup>C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of <sup>13</sup>C. A relaxation delay may be included to ensure quantitative accuracy if needed.



### Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to ensure all peaks are in the positive phase.
- Calibrate the chemical shift scale by setting the residual solvent peak of CDCl<sub>3</sub> to 7.26 ppm for <sup>1</sup>H or 77.16 ppm for <sup>13</sup>C.
- Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.
- Perform baseline correction to obtain a flat baseline.

# IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- · Sample Preparation:
  - Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Place a small amount of solid 3-nitrobenzyl alcohol directly onto the ATR crystal.
- Instrument Setup:
  - Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and atmosphere (e.g., CO<sub>2</sub> and water vapor).
- Data Acquisition:
  - Lower the ATR press to ensure firm contact between the sample and the crystal.
  - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm<sup>-1</sup>.
- Data Processing:



- The instrument software will automatically subtract the background spectrum from the sample spectrum.
- The resulting spectrum can be displayed in terms of transmittance or absorbance.
- Identify and label the major absorption peaks.

### **UV-Vis Spectroscopy Protocol**

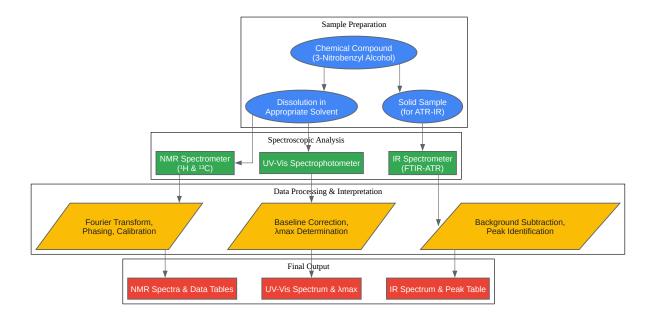
- Sample Preparation:
  - Prepare a dilute solution of 3-nitrobenzyl alcohol in a suitable UV-transparent solvent (e.g., neutral water with 1% acetonitrile). The concentration should be adjusted so that the maximum absorbance is within the linear range of the spectrophotometer (typically below 1.5).
  - Prepare a blank solution containing only the solvent.
- Instrument Setup:
  - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.
  - Select the desired wavelength range for scanning (e.g., 200-400 nm).
- Data Acquisition:
  - Fill a clean quartz cuvette with the blank solvent and place it in the spectrophotometer.
  - Zero the instrument using the blank solution to correct for any absorbance from the solvent and the cuvette.
  - Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution.
  - Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
- Data Processing:
  - The software will display the absorbance spectrum.



Identify the wavelength of maximum absorbance (λmax).

### **Visualization of Spectroscopic Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-nitrobenzyl alcohol**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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